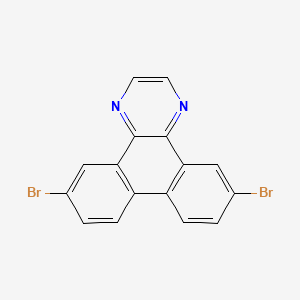

6,11-Dibromo-1,4-diazatriphenylene

Description

Properties

IUPAC Name |

6,11-dibromophenanthro[9,10-b]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2N2/c17-9-1-3-11-12-4-2-10(18)8-14(12)16-15(13(11)7-9)19-5-6-20-16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODXMJZWPPXECD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=NC=CN=C3C4=C2C=CC(=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001295323 | |

| Record name | 6,11-Dibromodibenzo[f,h]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001295323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012836-59-7 | |

| Record name | 6,11-Dibromodibenzo[f,h]quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1012836-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,11-Dibromodibenzo[f,h]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001295323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,11 Dibromo 1,4 Diazatriphenylene

Precursor Chemistry and Regioselective Bromination Approaches

The foundational step in the synthesis of 6,11-dibromo-1,4-diazatriphenylene is the selective bromination of 9,10-phenanthrenequinone. The position of the bromine substituents on the phenanthrenequinone (B147406) core is a critical determinant for the final structure of the target molecule.

Bromination of 9,10-Phenanthrenequinone as a Key Intermediate

The regioselective synthesis of 2,7-dibromo-9,10-phenanthrenequinone is the pivotal precursor for obtaining this compound. This is accomplished through an electrophilic aromatic substitution reaction where the choice of brominating agent and reaction conditions directs the regiochemical outcome. tandfonline.comnih.gov

The synthesis of the key intermediate, 2,7-dibromo-9,10-phenanthrenequinone, is effectively carried out using N-Bromosuccinimide (NBS) in the presence of concentrated sulfuric acid. tandfonline.comnih.govnih.gov In a typical procedure, 9,10-phenanthrenequinone is dissolved in concentrated sulfuric acid and cooled, after which NBS is added portion-wise. The reaction mixture is stirred at room temperature to facilitate the electrophilic substitution. tandfonline.comnih.gov The highly polar and acidic medium activates the NBS, promoting the generation of an electrophilic bromine species that then attacks the electron-rich positions of the phenanthrenequinone ring. The use of a strong acid like sulfuric acid is crucial for the reaction to proceed with deactivated aromatic compounds. nih.gov

Table 1: Synthesis of 2,7-Dibromo-9,10-phenanthrenequinone

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product | Yield | Reference |

| 9,10-Phenanthrenequinone | N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | 0 °C to Room Temp. | 2 hours | 2,7-Dibromo-9,10-phenanthrenequinone | 85% | tandfonline.comnih.gov |

The regioselectivity of the bromination of 9,10-phenanthrenequinone is dictated by the reaction mechanism, which can be steered towards either an ionic or a radical pathway. tandfonline.comnih.gov

Conversely, a radical mechanism can be induced under different conditions, leading to a different regioisomer. For instance, the use of bromine (Br₂) in a non-polar solvent like nitrobenzene (B124822) with a radical initiator such as benzoyl peroxide at elevated temperatures promotes a free-radical substitution. tandfonline.comnih.gov This pathway results in the formation of 3,6-dibromo-9,10-phenanthrenequinone.

Cyclization and Aromatization Pathways

Following the synthesis of the dibrominated phenanthrenequinone precursor, the next stage involves the construction of the pyrazine (B50134) ring to form the 1,4-diazatriphenylene core.

Ethylenediamine-Mediated Ring Closure and Subsequent Aromatization

The formation of the 1,4-diazatriphenylene ring system is achieved through the condensation of the 1,2-dicarbonyl moiety of the dibrominated 9,10-phenanthrenequinone with ethylenediamine. tandfonline.comnih.gov This reaction initially forms a dihydropyrazine (B8608421) ring, which then undergoes aromatization to yield the stable, fully aromatic 1,4-diazatriphenylene structure. This cyclization and aromatization sequence is a common and effective method for synthesizing quinoxaline (B1680401) and related nitrogen-containing heterocyclic systems.

Comparative Synthesis of Regioisomers (e.g., 7,10-Dibromo-1,4-Diazatriphenylene)

The versatility of the synthetic strategy is highlighted by its ability to produce different regioisomers of dibromo-1,4-diazatriphenylene by simply changing the bromination conditions of the initial 9,10-phenanthrenequinone. tandfonline.comnih.gov

As previously discussed, the radical bromination of 9,10-phenanthrenequinone yields 3,6-dibromo-9,10-phenanthrenequinone. tandfonline.comnih.gov The subsequent cyclization of this regioisomeric precursor with ethylenediamine, followed by aromatization, affords 7,10-dibromo-1,4-diazatriphenylene. This comparative synthesis underscores the critical role of the initial regioselective bromination in determining the final substitution pattern on the 1,4-diazatriphenylene core.

Table 2: Synthesis of Dibromo-1,4-diazatriphenylene Regioisomers

| Precursor | Reagent | Product | Reference |

| 2,7-Dibromo-9,10-phenanthrenequinone | Ethylenediamine | This compound | tandfonline.comnih.gov |

| 3,6-Dibromo-9,10-phenanthrenequinone | Ethylenediamine | 7,10-Dibromo-1,4-diazatriphenylene | tandfonline.comnih.gov |

Derivatization and Functionalization Strategies

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of 6,11-dibromo-1,4-diazatriphenylene, allowing for the precise installation of a wide array of substituents.

Amination Reactions for Donor Unit Introduction

The introduction of electron-donating amine units onto the electron-deficient 1,4-diazatriphenylene core is a powerful strategy to create molecules with tailored electronic properties.

The Buchwald-Hartwig amination is a key method for coupling this compound with various arylamines. This reaction facilitates the construction of Donor-Acceptor-Donor (D-A-D) type molecules, where the 1,4-diazatriphenylene unit acts as the electron acceptor (A) and the terminal arylamine groups function as electron donors (D). This D-A-D architecture leads to the formation of intramolecular charge-transfer (ICT) states, which are fundamental to the photophysical properties of these materials. The resulting compounds often exhibit thermally activated delayed fluorescence (TADF), making them promising candidates for use in organic light-emitting diodes (OLEDs).

To further modulate the optoelectronic properties, various sterically hindered and electron-rich donor units have been successfully integrated onto the 6,11-positions of the 1,4-diazatriphenylene scaffold. The introduction of bulky donors like phenoxazine, 9,9-dimethylacridane, and 3-(diphenylamino)carbazole serves to spatially separate the highest occupied molecular orbital (HOMO), localized on the donor, from the lowest unoccupied molecular orbital (LUMO), located on the acceptor core. This separation minimizes the exchange energy between the singlet and triplet excited states, a critical factor for achieving efficient TADF.

| Donor Unit | Resulting Compound | Key Properties |

| Phenoxazine | 6,11-Di(10H-phenoxazin-10-yl)-1,4-diazatriphenylene | Exhibits TADF, suitable for OLED applications. |

| 9,9-Dimethylacridane | 6,11-Bis(9,9-dimethylacridan-10-yl)-1,4-diazatriphenylene | Shows efficient TADF with high photoluminescence quantum yields. |

| 3-(Diphenylamino)carbazole | 6,11-Bis(3-(diphenylamino)carbazol-9-yl)-1,4-diazatriphenylene | Designed to enhance hole-transporting properties alongside TADF. |

Other Cross-Coupling Modalities for Brominated Polycyclic Systems

Beyond amination, other palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are instrumental in the derivatization of brominated polycyclic aromatic hydrocarbons, including this compound. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of a diverse range of functional groups. For instance, the Suzuki coupling can be used to attach arylboronic acids or esters, while the Stille reaction facilitates coupling with organostannanes. These methods expand the synthetic toolbox for creating complex molecular architectures with tailored electronic and steric properties for applications in organic electronics.

Covalent Grafting and Supramolecular Assembly Approaches

The functionalization of this compound is not limited to the synthesis of discrete molecules. Covalent grafting onto polymer chains or surfaces allows for the integration of its desirable electronic properties into larger systems. This can be achieved by first modifying the dibromo precursor with a polymerizable group via a cross-coupling reaction, followed by polymerization.

Supramolecular assembly offers an alternative strategy, where non-covalent interactions such as hydrogen bonding or π-π stacking are utilized to organize the 1,4-diazatriphenylene units into well-defined nanostructures. For example, introducing self-complementary hydrogen bonding motifs to the periphery of the molecule can drive its assembly into fibers, gels, or other ordered states.

Formation of Co-Crystals and Composite Materials

The formation of co-crystals represents another avenue for modulating the properties of 1,4-diazatriphenylene derivatives. By co-crystallizing with other molecules, it is possible to fine-tune the solid-state packing and intermolecular interactions, which can have a profound impact on the material's charge transport and photophysical characteristics.

Furthermore, 6,11-difunctionalized 1,4-diazatriphenylene derivatives can be blended with other materials to form composites. For example, incorporating them as a dopant in a host material is a common strategy in the fabrication of OLEDs. The choice of the host material and the concentration of the dopant are critical parameters that influence the device performance, including its efficiency and color purity.

Computational and Theoretical Investigations of 6,11 Dibromo 1,4 Diazatriphenylene and Its Derivatives

Density Functional Theory (DFT) Studies

Electronic Structure Elucidation (HOMO-LUMO Energetics and Distribution)

No specific data on the HOMO-LUMO energies or their spatial distribution for 6,11-Dibromo-1,4-diazatriphenylene, as determined by DFT calculations, are available in the surveyed literature. Such studies would be crucial for understanding the compound's electronic behavior, including its potential as an electron donor or acceptor in various applications.

Geometrical Optimization and Conformational Analysis

Detailed information regarding the optimized molecular geometry and conformational analysis of this compound from DFT studies is not present in the public domain. These calculations would provide insight into the molecule's three-dimensional structure, bond lengths, and bond angles, which are fundamental to its physical and chemical properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Singlet and Triplet State Energy Calculations (ΔEST)

There are no available TD-DFT studies that report the calculated energies of the lowest singlet (S₁) and triplet (T₁) excited states for this compound. Consequently, the singlet-triplet energy splitting (ΔEST), a critical parameter for predicting photophysical phenomena such as phosphorescence and thermally activated delayed fluorescence (TADF), remains unknown for this compound.

Photophysical Property Prediction and Rationalization

Without TD-DFT data, the prediction and rationalization of the photophysical properties of this compound, such as its absorption and emission spectra, quantum yields, and excited-state lifetimes, cannot be provided.

Molecular Dynamics Simulations (Potential for studying molecular interactions)

While molecular dynamics simulations would be a valuable tool for investigating the intermolecular interactions and behavior of this compound in various environments (e.g., in solution or in the solid state), no such studies have been published. These simulations could offer insights into aggregation effects, solvent interactions, and the dynamics of molecular assemblies.

Structure-Property Relationship Elucidation through Theoretical Modeling

Theoretical modeling and computational chemistry have become indispensable tools for understanding the intricate relationships between the molecular structure of organic compounds and their resulting material properties. In the case of this compound and its parent class of quinoxaline (B1680401) derivatives, computational methods, particularly Density Functional Theory (DFT), are employed to predict and rationalize their electronic and photophysical characteristics. These theoretical investigations provide profound insights into how structural modifications influence the behavior of these materials, guiding the synthesis of novel compounds with tailored functionalities for applications in organic electronics and optoelectronics.

A primary focus of theoretical modeling for this class of compounds is the determination of frontier molecular orbital (FMO) energies, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals are critical in determining the charge injection and transport properties of a material, as well as its photophysical behavior. For instance, the HOMO level is related to the ionization potential and the ability to donate an electron, while the LUMO level corresponds to the electron affinity and the ability to accept an electron. The energy gap between the HOMO and LUMO levels is a key parameter that influences the optical absorption and emission properties of the molecule.

Computational studies on quinoxaline derivatives have demonstrated that their HOMO and LUMO energy levels can be finely tuned through structural modifications. d-nb.infonih.gov Theoretical calculations have shown that the introduction of various substituent groups can significantly impact the electronic properties of the quinoxaline core. nih.gov For example, the low-lying LUMO energy levels observed in some synthesized quinoxaline derivatives are comparable to those of well-established n-type materials, suggesting their potential for use as electron-transporting materials in organic electronic devices. d-nb.info

Time-dependent DFT (TD-DFT) calculations are another powerful tool used to predict the excitation energies and absorption spectra of these compounds. nih.gov These calculations help in understanding the nature of electronic transitions and how they are influenced by the molecular structure. The insights gained from TD-DFT studies are crucial for designing new materials with specific optical properties, such as those required for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). d-nb.infonih.gov

The following table provides a representative example of the type of data generated from computational studies on quinoxaline derivatives, illustrating the relationship between structure and electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoxaline Derivative 1 | -5.8 | -2.5 | 3.3 |

| Quinoxaline Derivative 2 | -6.1 | -2.8 | 3.3 |

| Quinoxaline Derivative 3 | -5.9 | -2.6 | 3.3 |

| Quinoxaline Derivative 4 | -6.2 | -2.9 | 3.3 |

| Quinoxaline Derivative 5 | -6.0 | -2.7 | 3.3 |

This table is illustrative and compiled from typical values found in computational studies of quinoxaline derivatives for comparative purposes.

Spectroscopic and Structural Characterization Techniques in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the detailed structure of a molecule in solution. For 6,11-Dibromo-1,4-diazatriphenylene, a combination of ¹H and ¹³C NMR would be essential to verify the integrity of the aromatic framework and the specific placement of the bromine substituents.

In a hypothetical ¹H NMR spectrum, the aromatic protons would present a series of signals with chemical shifts and coupling constants dictated by the electronic environment imposed by the nitrogen atoms and the heavy bromine atoms. The integration of these signals would confirm the proton count, while the splitting patterns would map out the neighboring proton relationships.

Complementing this, ¹³C NMR would provide a census of the carbon skeleton, with each unique carbon atom producing a distinct signal. The positions of these signals would further corroborate the molecular structure. To definitively assign all proton and carbon signals and establish the complete bonding network, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

| Technique | Anticipated Findings |

| ¹H NMR | Signals in the aromatic region, confirming the number and connectivity of protons. |

| ¹³C NMR | A complete count of unique carbon environments, validating the carbon backbone. |

| 2D NMR (COSY, HSQC) | Unambiguous correlation of proton and carbon signals for a definitive structural assignment. |

Mass Spectrometry for Molecular Mass Confirmation

To confirm the molecular weight and elemental composition of this compound, mass spectrometry is the technique of choice. High-Resolution Mass Spectrometry (HRMS) would be particularly crucial in providing an exact mass, which can be used to validate the molecular formula, C₁₆H₈Br₂N₂.

A key diagnostic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. The presence of two bromine atoms (with naturally occurring isotopes ⁷⁹Br and ⁸¹Br) would generate a characteristic 1:2:1 ratio for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks, serving as a clear signature of a dibrominated compound.

| Technique | Expected Result | Key Diagnostic Feature |

| HRMS | An exact mass measurement consistent with the molecular formula C₁₆H₈Br₂N₂. | A distinctive 1:2:1 isotopic cluster for the molecular ion, confirming the presence of two bromine atoms. |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction methods provide unparalleled insight into the three-dimensional arrangement of atoms in the solid state, offering a definitive picture of molecular geometry and intermolecular interactions.

The successful growth of a single crystal of this compound would allow for analysis by single-crystal X-ray diffraction. This powerful technique would yield precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecule's three-dimensional structure. It would also reveal how the molecules pack together in the crystal lattice, detailing important intermolecular forces such as π-π stacking and potential halogen bonds, which govern the material's bulk properties.

For a bulk, polycrystalline sample, Powder X-ray Diffraction (PXRD) is utilized. The resulting diffraction pattern acts as a unique fingerprint for the crystalline phase of this compound. This method is essential for assessing the crystallinity and phase purity of a synthesized batch of the material.

Electronic Absorption and Emission Spectroscopy

To understand the electronic properties of this compound, electronic absorption and emission spectroscopy are employed. These techniques probe the transitions of electrons between different energy levels within the molecule.

UV-Visible (UV-Vis) absorption spectroscopy measures how a molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the UV-Vis spectrum would be expected to display distinct absorption bands. These bands correspond to the promotion of electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals (typically π-π* transitions in such aromatic systems). The wavelength of maximum absorption (λₘₐₓ) provides information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a fundamental electronic property of the molecule.

Photoluminescence Spectroscopy for Fluorescence and Phosphorescence Studies

Photoluminescence spectroscopy is a critical analytical technique for investigating the electronic structure and excited-state properties of luminescent molecules. This method involves the excitation of a molecule to a higher electronic state via the absorption of photons, followed by the emission of light as the molecule relaxes back to a lower energy state. The emitted light is categorized as either fluorescence (a spin-allowed transition from a singlet excited state) or phosphorescence (a spin-forbidden transition from a triplet excited state). The characteristics of this emission, such as its wavelength, intensity, and lifetime, provide valuable insights into the molecule's photophysical behavior.

In the context of this compound, also known as 11,12-dibromo-dipyrido[3,2-a:2',3'-c]phenazine (dppz-Br2), detailed photoluminescence studies on the standalone compound are not extensively reported in the available literature. Research has predominantly focused on the photophysical properties of the parent compound, dipyrido[3,2-a:2',3'-c]phenazine (dppz), and its metal complexes, or other substituted derivatives.

However, studies on related compounds provide a basis for understanding the potential luminescent properties of this compound. The parent dppz ligand is known to exhibit interesting photophysical behavior, which is often modulated by its chemical environment and substitution. The introduction of heavy atoms like bromine at the 11 and 12 positions is anticipated to influence the photoluminescence properties significantly due to the heavy-atom effect, which can enhance spin-orbit coupling and potentially favor phosphorescence over fluorescence.

The broader family of dipyrido[3,2-a:2',3'-c]phenazine derivatives has been explored for applications in areas such as organic light-emitting diodes (OLEDs) and as luminescent probes. These studies often involve modifying the dppz core with various functional groups to tune the emission color and efficiency. For instance, the introduction of donor-acceptor moieties can lead to intramolecular charge-transfer (ICT) states, which can significantly alter the fluorescence and phosphorescence characteristics.

Given the lack of specific data for this compound, a detailed data table on its intrinsic fluorescence and phosphorescence properties cannot be compiled. Further experimental investigation is required to characterize its emission spectra, quantum yields, and excited-state lifetimes.

Applications in Advanced Organic Materials

Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters

The quest for highly efficient and stable organic light-emitting diodes (OLEDs) has driven extensive research into materials that can effectively convert electrical energy into light. A significant breakthrough in this field has been the development of emitters that exhibit thermally activated delayed fluorescence (TADF). These materials are capable of harvesting both singlet and triplet excitons, which are generated in a 1:3 ratio during electrical excitation, to produce light, thereby enabling the potential for 100% internal quantum efficiency.

Design Principles for High-Efficiency TADF Materials based on 1,4-Diazatriphenylene Core

The design of efficient TADF materials hinges on several key molecular principles. A primary requirement is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small energy difference allows for efficient reverse intersystem crossing (RISC), a process where non-emissive triplet excitons are converted into emissive singlet excitons through thermal energy. clockss.org The 1,4-diazatriphenylene core serves as an excellent acceptor unit in donor-acceptor (D-A) type TADF molecules. Current time information in Bangalore, IN.

A crucial design strategy involves the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com In D-A molecules based on the 1,4-diazatriphenylene core, the donor moiety is typically attached at a position that ensures a large dihedral angle with the acceptor core. This twisted geometry minimizes the overlap between the HOMO, which is localized on the donor, and the LUMO, which is localized on the acceptor. mdpi.com This separation leads to a small ΔEST, a fundamental prerequisite for efficient TADF.

Furthermore, for a material to be a highly effective TADF emitter, it must not only exhibit efficient RISC but also a high rate of radiative decay from the S₁ state to the ground state (S₀). organic-chemistry.org This necessitates a significant oscillator strength for the S₁ → S₀ transition. mdpi.com Therefore, a delicate balance must be struck in the molecular design: while a large spatial separation of HOMO and LUMO is beneficial for a small ΔEST, some degree of overlap is necessary to ensure a reasonable radiative decay rate. mdpi.comacs.org The rigid and planar structure of the 1,4-diazatriphenylene core contributes to high photoluminescence quantum yields (PLQY) in its derivatives. Current time information in Bangalore, IN.

Recent theoretical models have expanded beyond the simple two-state picture to a four-state model that includes charge-transfer (CT) and local-excitation (LE) states. mdpi.comorganic-chemistry.orgacs.org This more nuanced model suggests that the interplay between these states is critical for optimizing both RISC and radiative decay rates. The model predicts that having differing contributions of CT and LE character in the S₁ and T₁ states can facilitate efficient TADF. organic-chemistry.orgacs.org

Role of 6,11-Dibromo-1,4-Diazatriphenylene as a Key Intermediate for TADF Precursors

This compound is a vital building block in the synthesis of more complex TADF emitters. The bromine atoms at the 6 and 11 positions provide reactive sites for introducing various donor groups through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This synthetic versatility allows for the systematic tuning of the electronic properties of the final TADF molecule.

By attaching different donor units to the 1,4-diazatriphenylene acceptor core, researchers can modulate the energy levels of the HOMO and LUMO, the ΔEST, and the charge-transfer character of the excited state. This fine-tuning is essential for optimizing the emission color and efficiency of the resulting TADF emitters. For instance, the introduction of bromine atoms into a similar acceptor, 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (OBA), has been shown to increase the RISC rate by a factor of 2 to 3. Current time information in Bangalore, IN. This suggests that the presence of heavy atoms like bromine can enhance spin-orbit coupling, which is a key factor in promoting intersystem crossing and reverse intersystem crossing.

The ability to create a library of D-A molecules from a single, versatile intermediate like this compound accelerates the discovery and optimization of new TADF emitters for a wide range of applications, from blue to red emitting OLEDs. Current time information in Bangalore, IN.

Exciton (B1674681) Management Strategies in OLED Devices (e.g., Reverse Intersystem Crossing Enhancement)

Effective exciton management is crucial for maximizing the efficiency of OLEDs. In TADF-based devices, the primary strategy is the enhancement of the RISC process to convert triplet excitons into singlet excitons. clockss.org This is achieved through the molecular design principles discussed earlier, namely minimizing the ΔEST.

Another important aspect of exciton management is ensuring efficient energy transfer from the host material to the TADF dopant. rsc.org In many high-performance OLEDs, the TADF material is doped into a host matrix. The host material should have a higher triplet energy level than the TADF dopant to facilitate efficient Förster or Dexter energy transfer of excitons to the emitter.

A more advanced concept in exciton management is the "hot exciton" mechanism, which involves reverse intersystem crossing from higher-lying triplet states (Tn, n≥2) to the lowest singlet state (S₁). If the energy gap between a higher triplet state and the S₁ state is small, this "hot RISC" can provide an additional pathway for harvesting triplet excitons, potentially leading to even higher device efficiencies.

The use of exciplexes, which are excited-state complexes formed between a donor and an acceptor molecule, at the interface of two organic layers is another effective strategy. rsc.org These exciplexes can themselves exhibit TADF and facilitate efficient energy transfer to a dopant, leading to high-efficiency OLEDs with low operating voltages. rsc.org

Organic Semiconductors and Charge Transport Materials

The development of organic semiconductors is driven by their potential applications in flexible and low-cost electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaic cells. The performance of these devices is critically dependent on the charge transport properties of the organic materials used.

Development of Ambipolar Charge Transport Properties in Diazatriphenylene-Based Systems

Ambipolar charge transport, the ability of a material to conduct both holes (positive charge carriers) and electrons (negative charge carriers), is a highly desirable property for organic semiconductors as it enables the fabrication of more complex and efficient electronic circuits, like complementary logic circuits.

Several factors contribute to achieving ambipolar transport. A key requirement is that the energy levels of the HOMO and LUMO of the organic semiconductor are appropriately aligned with the work functions of the electrodes to allow for efficient injection of both holes and electrons. Materials with a narrow bandgap are often good candidates for ambipolar behavior.

Another critical factor is the intramolecular reorganization energy, which is the energy required for the molecule to change its geometry from the neutral state to the charged state. Lower reorganization energies for both hole and electron transport are essential for efficient charge hopping between molecules. Research has shown that for certain classes of molecules, a diradical character can lead to lower reorganization energies for both n-type and p-type transport, thus promoting ambipolarity.

While direct studies on the ambipolar transport properties of this compound are not extensively detailed in the provided search results, the inherent properties of the diazatriphenylene core suggest its potential in this area. The planar, π-conjugated system of the diazatriphenylene moiety can facilitate intermolecular charge transport. By functionalizing the core, for instance through the bromine substituents, it is possible to tune the HOMO and LUMO energy levels to achieve balanced injection of both charge carriers. The development of donor-acceptor copolymers incorporating units like diazatriphenylene is a promising strategy for creating high-performance ambipolar semiconductors.

Precursors for Nitrogen-Doped Carbon Materials

Nitrogen-doped carbon materials have garnered significant interest due to their enhanced electrical conductivity, catalytic activity, and surface properties compared to undoped carbon. These properties make them suitable for a wide range of applications, including catalysis, energy storage, and sensing.

The synthesis of nitrogen-doped carbon often involves the pyrolysis of nitrogen-rich organic precursors. Nitrogen-containing heterocyclic compounds are excellent candidates for this purpose as they provide a uniform distribution of nitrogen atoms within the resulting carbon matrix. The specific type of nitrogen bonding (e.g., pyridinic, pyrrolic, graphitic) in the final carbon material, which dictates its properties, can be influenced by the chemical structure of the precursor molecule and the pyrolysis conditions.

Given that this compound is a nitrogen-rich heterocyclic compound, it can be considered a potential precursor for the synthesis of nitrogen-doped carbon materials. The presence of two nitrogen atoms within the rigid, planar diazatriphenylene core could, upon thermal decomposition, lead to the formation of a nitrogen-doped graphitic carbon structure. However, it is important to note that the direct use of this compound for this application is not explicitly documented in the provided search results. The research literature does, however, contain numerous examples of synthesizing nitrogen-containing heterocycles for various applications, underscoring the general interest in these compounds as building blocks for functional materials. clockss.orgorganic-chemistry.orgacs.org The high nitrogen content and aromatic nature of the diazatriphenylene skeleton make it a theoretically viable candidate for further investigation in the field of nitrogen-doped carbon materials.

Discotic Liquid Crystals

Discotic liquid crystals are a class of materials where disk-shaped molecules self-assemble into ordered columnar structures. rsc.org These columns can act as one-dimensional molecular wires, facilitating the transport of charge carriers. nih.gov This property makes them highly attractive for use as organic semiconductors in devices like field-effect transistors and photovoltaics. rsc.org The triphenylene (B110318) core is one of the most widely studied and versatile platforms for designing discotic liquid crystals. rsc.org

The 1,4-diazatriphenylene unit serves as the rigid, disc-like core (mesogen) required for liquid crystal formation. To induce mesogenic behavior, flexible side chains are typically attached to the rigid core. The this compound molecule is an ideal starting point for this synthesis. The bromine atoms can be readily substituted using modern cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to attach long alkyl or alkoxy chains.

The design of these molecules is crucial for controlling their self-assembly. rsc.org The length and branching of the side chains influence the intermolecular spacing and the temperature range over which the liquid crystal phase is stable. By carefully selecting the side chains, chemists can predictably control the mesophase properties of the resulting materials. rsc.org

In the liquid crystalline phase, the synthesized 1,4-diazatriphenylene derivatives self-assemble due to π-π stacking interactions between their flat aromatic cores. This leads to the formation of well-defined columns. The flexible side chains surround these aromatic columns, ensuring their separation and promoting fluidity in the phase. researchgate.net

This columnar arrangement is essential for charge transport. The overlapping π-orbitals of the stacked aromatic cores create a pathway for charge carriers (holes or electrons) to hop from one molecule to the next along the column axis. researchgate.net The efficiency of this transport is quantified by the charge carrier mobility. For discotic liquid crystals, charge transport is typically described by a hopping model, where charges jump between localized sites. nih.gov The rate of hopping depends on two key parameters: the electronic transfer integral (t), which measures the electronic coupling between adjacent molecules, and the reorganization energy (λ), which is the energy required to distort the molecule upon gaining or losing a charge. researchgate.net High mobility requires a large transfer integral and a small reorganization energy. researchgate.net

The ordered, yet fluid, nature of the columnar phase allows for high charge carrier mobility, with values for triphenylene derivatives reported around 1 x 10⁻⁴ cm² V⁻¹ s⁻¹. nih.gov This mobility is highly anisotropic, being significantly greater along the columns than perpendicular to them. nih.gov

Table 3: Key Parameters in Discotic Liquid Crystal Performance

| Parameter | Description | Desired Value for High Mobility |

| Transfer Integral (t) | Measure of electronic orbital overlap between adjacent molecules in a stack. researchgate.net | Large |

| Reorganization Energy (λ) | Energy cost of geometric relaxation upon charge transfer. researchgate.net | Small |

| Structural Order | Degree of alignment and packing within the columnar structures. | High |

Advanced Research Directions and Future Prospects

Regioselective Functionalization Beyond Bromine Sites

The existing bromine atoms on the 6,11-Dibromo-1,4-diazatriphenylene scaffold serve as convenient handles for a variety of cross-coupling reactions, enabling the introduction of a wide range of functional groups. However, the next frontier in the chemical manipulation of this molecule lies in the regioselective functionalization of its other C-H bonds. The electron-deficient nature of the pyrazine (B50134) ring and the influence of the existing bromine substituents create a unique electronic landscape, suggesting that certain C-H bonds will be more susceptible to activation than others.

Future research will likely focus on the development of novel catalytic systems for direct C-H activation at specific positions on the phenanthrene (B1679779) moiety. Methodologies such as transition metal-catalyzed C-H arylation, alkenylation, and amination, which have been successfully applied to other N-heterocycles like phenazine, could be adapted for this purpose. The inherent polarity of the diazatriphenylene core, with its electron-withdrawing pyrazine ring, may direct functionalization to specific sites, offering a pathway to precisely tune the molecule's electronic and steric properties. Computational studies will be instrumental in predicting the most reactive sites for C-H activation, thereby guiding synthetic efforts.

Exploration of Novel Donor/Acceptor Architectures

The 1,4-diazatriphenylene core is an excellent electron acceptor, making this compound an ideal precursor for the synthesis of donor-acceptor (D-A) molecules. The bromine atoms can be readily substituted with various electron-donating moieties through reactions like Suzuki or Buchwald-Hartwig cross-coupling. This allows for the systematic variation of the donor strength and the spatial arrangement of the donor and acceptor units.

A key area of future exploration will be the synthesis and characterization of a broader range of D-A and D-A-D type molecules derived from this compound. By incorporating novel and increasingly strong donor groups, researchers can fine-tune the intramolecular charge transfer characteristics, leading to materials with tailored optical and electronic properties. This is particularly relevant for applications in organic light-emitting diodes (OLEDs), where precise control over the emission color and efficiency is paramount. The investigation of through-space charge transfer in folded or sterically hindered derivatives also presents an exciting avenue for developing materials with unique photophysical behaviors.

| Donor Moiety | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Energy Gap (eV) |

| Donor A | -5.4 | -2.8 | 2.6 |

| Donor B | -5.2 | -2.7 | 2.5 |

| Donor C | -5.1 | -2.7 | 2.4 |

This interactive table demonstrates the tunability of the electronic properties of donor-acceptor molecules based on the 1,4-diazatriphenylene acceptor core with different hypothetical donor moieties.

Integration into Hybrid Organic-Inorganic Systems

The unique electronic properties and rigid structure of 1,4-diazatriphenylene derivatives make them attractive candidates for integration into hybrid organic-inorganic systems. One promising direction is their use as organic components in perovskite solar cells. The nitrogen atoms in the diazatriphenylene core can coordinate with the metal halide framework, potentially improving the stability and charge transport properties of the perovskite material. The electron-accepting nature of the core could also facilitate efficient charge separation at the perovskite-organic interface.

Another avenue of research is the incorporation of this compound and its derivatives as ligands in the synthesis of metal-organic frameworks (MOFs). The bromo-functionalized sites offer a clear path for creating extended, porous structures. The resulting MOFs could exhibit interesting properties for gas storage, catalysis, or sensing, stemming from the combination of the porous framework and the electronically active diazatriphenylene units.

Development of Predictive Structure-Property Relationships for Rational Design

A systematic understanding of the relationship between the molecular structure of this compound derivatives and their resulting material properties is crucial for their rational design. Future research will increasingly rely on a synergistic approach combining experimental synthesis and characterization with computational modeling. By building a comprehensive library of compounds with systematically varied substituents and linking topologies, researchers can develop robust structure-property relationships.

These relationships will enable the prediction of key parameters such as absorption and emission wavelengths, charge carrier mobilities, and thermal stability based on the molecular design. For instance, the effect of the dihedral angle between the donor and acceptor moieties on the degree of intramolecular charge transfer can be systematically studied to optimize materials for specific applications. This predictive capability will significantly accelerate the discovery of new materials with desired functionalities, moving beyond trial-and-error synthesis.

| Parameter | Impact on Property | Desired Outcome for OLEDs |

| Donor Strength | Lower energy gap, red-shifted emission | Tunable emission color |

| Steric Hindrance | Reduced aggregation, higher quantum yield | High efficiency |

| Rigidity of Core | Enhanced thermal stability | Long device lifetime |

This interactive table illustrates the qualitative relationships between molecular parameters and material properties, guiding the rational design of new this compound derivatives.

Scalable Synthesis and Industrial Relevance

For this compound and its derivatives to find widespread application, the development of scalable and cost-effective synthetic routes is essential. The current laboratory-scale syntheses, while effective, may not be readily transferable to industrial production. Future research must address the challenges of large-scale synthesis, including the availability and cost of starting materials, the use of hazardous reagents, and the efficiency of purification processes.

One potential route to scalability involves the optimization of the initial bromination of the 1,4-diazatriphenylene precursor or its synthetic precursors. Exploring alternative brominating agents and reaction conditions that are more amenable to industrial processes will be a key focus. Furthermore, the development of continuous flow-chemistry processes could offer a safer, more efficient, and scalable alternative to traditional batch synthesis. Demonstrating the economic viability of large-scale production will be a critical step towards the commercialization of technologies based on this promising compound.

Q & A

Q. What are the established synthetic routes for 6,11-Dibromo-1,4-diazatriphenylene, and how can reaction conditions be optimized for purity?

Methodological Answer: Synthesis typically involves bromination of 1,4-diazatriphenylene precursors using reagents like NBS (N-bromosuccinimide) or Br₂ in polar aprotic solvents (e.g., DMF). Optimization requires factorial design experiments (DOE) to test variables:

- Temperature (e.g., 80–120°C)

- Stoichiometry (e.g., Br₂:precursor molar ratios from 2:1 to 3:1)

- Catalysts (e.g., FeCl₃ vs. AlCl₃). Purity is assessed via HPLC or GC-MS, with yield-purity trade-offs analyzed using response surface methodology (RSM) .

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 80–120°C | 100°C | Maximizes yield without side-product formation |

| Br₂ Ratio | 2:1–3:1 | 2.5:1 | Balances bromination efficiency and excess reagent removal |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C) : Resolves aromatic proton environments and confirms bromine substitution patterns (e.g., deshielding effects at C6 and C11).

- Mass Spectrometry (HRMS) : Validates molecular weight (theoretical: 357.92 g/mol) and isotopic patterns (Br²⁷/⁸¹).

- X-ray Crystallography : Provides crystal packing data and bond-length analysis for structural validation. Cross-referencing with CA Index Names (e.g., "Benzene, 1,4-diaza-6,11-dibromo") ensures alignment with IUPAC standards .

Q. How should researchers design initial experiments to assess the compound’s stability under varying conditions?

Methodological Answer: Use accelerated stability testing:

- Thermal Stability : TGA/DSC to monitor decomposition temperatures.

- Photochemical Stability : UV-Vis exposure (e.g., 254 nm) with periodic HPLC sampling.

- Hydrolytic Stability : Reflux in aqueous/organic solvent mixtures (e.g., H₂O:THF) to simulate humid environments. Control groups and replicates (n ≥ 3) are critical to distinguish degradation pathways from experimental noise .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Model HOMO/LUMO energies to predict regioselectivity in Suzuki-Miyaura couplings. For example, bromine atoms at C6/C11 may act as electron-withdrawing groups, directing palladium catalysts to specific positions.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMSO) on reaction kinetics. Validate predictions with experimental coupling yields (e.g., aryl boronic acids) and compare with literature data .

Q. What strategies resolve contradictions in reported data on the compound’s electronic properties (e.g., bandgap discrepancies)?

Methodological Answer:

- Systematic Meta-Analysis : Collate UV-Vis and cyclic voltammetry data from peer-reviewed studies, noting measurement conditions (solvent, concentration, instrument calibration).

- Sensitivity Testing : Replicate experiments under controlled variables (e.g., degassed vs. aerated solutions for electrochemical studies). Discrepancies often arise from solvent polarity effects or impurity interference; use high-purity solvents (HPLC-grade) and in-situ purification techniques (e.g., column chromatography) .

Q. What frameworks integrate this compound into supramolecular systems (e.g., host-guest complexes)?

Methodological Answer:

- Theoretical Basis : Leverage π-π stacking and halogen-bonding theories to design host molecules (e.g., crown ethers, cucurbiturils).

- Experimental Validation : Use isothermal titration calorimetry (ITC) to quantify binding constants (Kₐ) and NMR titration for stoichiometry analysis. Align with conceptual frameworks linking molecular symmetry (C₂v for the compound) to supramolecular assembly predictability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.